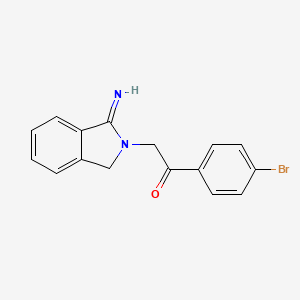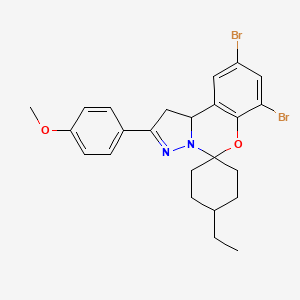![molecular formula C20H15Cl2N3O B12131470 2-[(3,5-dichlorophenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12131470.png)
2-[(3,5-dichlorophenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,5-ジクロロフェニル)アミノ]-7-フェニル-7,8-ジヒドロキナゾリン-5(6H)-オンは、様々な科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、3,5-ジクロロフェニル基とフェニル基で置換されたキナゾリノンコアを含むその独自の構造によって特徴付けられます。これらの置換基の存在は、化合物に特定の化学的および生物学的特性を与えます。
準備方法
2-[(3,5-ジクロロフェニル)アミノ]-7-フェニル-7,8-ジヒドロキナゾリン-5(6H)-オンの合成には、いくつかの段階が含まれます。一般的な方法の1つは、3,5-ジクロロアニリンを2-アミノベンゾフェノンと特定の条件下で反応させて、目的の生成物を形成させる方法です。反応には通常、エタノールまたはメタノールなどの溶媒が必要であり、反応を促進するために加熱する場合があります。 工業的な製造方法では、触媒や代替溶媒の使用など、収量と純度を高めるための反応条件の最適化が含まれる場合があります .
化学反応の分析
2-[(3,5-ジクロロフェニル)アミノ]-7-フェニル-7,8-ジヒドロキナゾリン-5(6H)-オンは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの一般的な酸化剤を使用して酸化することができ、キナゾリノン誘導体の形成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して行うことができ、還元されたキナゾリノン誘導体の形成につながります。
置換: この化合物は、特にフェニル基またはジクロロフェニル基で、ハロゲンまたはアルキル化剤などの試薬を使用して置換反応を起こす可能性があります。 .
科学研究における用途
2-[(3,5-ジクロロフェニル)アミノ]-7-フェニル-7,8-ジヒドロキナゾリン-5(6H)-オンには、いくつかの科学研究における用途があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして、および様々な化学反応における試薬として使用されます。
生物学: この化合物は、抗菌、抗炎症、抗がん特性など、その潜在的な生物活性について研究されています。
医学: 特に炎症やがんを含む疾患の治療薬としてのその可能性を探るための研究が進められています。
科学的研究の応用
2-[(3,5-dichlorophenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用機序
2-[(3,5-ジクロロフェニル)アミノ]-7-フェニル-7,8-ジヒドロキナゾリン-5(6H)-オンの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、特定の酵素または受容体を阻害することにより、観察される生物学的効果を引き出す可能性があります。たとえば、シクロオキシゲナーゼ(COX)酵素を阻害して、プロスタグランジンの産生を減らし、抗炎症効果を発揮する可能性があります。 さらに、細胞増殖に関与するDNAやタンパク質と相互作用し、抗がん特性に貢献する可能性があります .
類似の化合物との比較
2-[(3,5-ジクロロフェニル)アミノ]-7-フェニル-7,8-ジヒドロキナゾリン-5(6H)-オンは、次のような他の類似の化合物と比較することができます。
類似化合物との比較
2-[(3,5-dichlorophenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one can be compared with other similar compounds, such as:
Diclofenac: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl group. diclofenac has a different core structure and is primarily used for its anti-inflammatory and analgesic properties.
Indole derivatives: These compounds also exhibit a range of biological activities, including antiviral, anticancer, and anti-inflammatory effects. .
特性
分子式 |
C20H15Cl2N3O |
|---|---|
分子量 |
384.3 g/mol |
IUPAC名 |
2-(3,5-dichloroanilino)-7-phenyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C20H15Cl2N3O/c21-14-8-15(22)10-16(9-14)24-20-23-11-17-18(25-20)6-13(7-19(17)26)12-4-2-1-3-5-12/h1-5,8-11,13H,6-7H2,(H,23,24,25) |
InChIキー |
IXFYRIQOMJTWCJ-UHFFFAOYSA-N |
正規SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-phenyl-N-(1-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12131392.png)


![2-amino-1-(4-methoxyphenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12131420.png)
![N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]cyclohexanecarboxamide](/img/structure/B12131423.png)
![4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide](/img/structure/B12131430.png)
![1-[3-(dimethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12131446.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12131461.png)
![5-(Furan-2-yl)-2-methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B12131475.png)
![Propanamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]-](/img/structure/B12131477.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12131478.png)
![2-bromo-4-{(Z)-[6-(4-fluorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B12131483.png)
![ethyl N-{[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}glycinate](/img/structure/B12131488.png)
